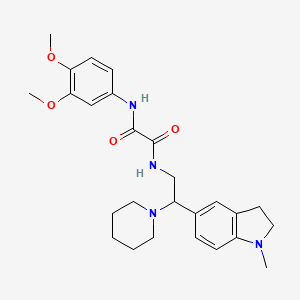

N1-(3,4-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

Description

N1-(3,4-Dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a dual-substituted oxalamide backbone. Its structure combines a 3,4-dimethoxyphenyl group (electron-rich aromatic moiety) with a 1-methylindolin-5-yl subunit linked via a piperidine-containing ethyl chain.

Properties

IUPAC Name |

N'-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N4O4/c1-29-14-11-19-15-18(7-9-21(19)29)22(30-12-5-4-6-13-30)17-27-25(31)26(32)28-20-8-10-23(33-2)24(16-20)34-3/h7-10,15-16,22H,4-6,11-14,17H2,1-3H3,(H,27,31)(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMYNHXDJHUDMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)OC)OC)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(3,4-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a synthetic compound characterized by its complex molecular structure and potential biological activity. Its molecular formula is , and it has a molecular weight of 468.5 g/mol. This compound belongs to the oxalamide class, which is known for various pharmacological properties.

The biological activity of this compound is hypothesized to involve interactions with various receptors and enzymes, particularly those involved in neurological and oncological pathways. The oxalamide functional group is known to participate in hydrogen bonding and can influence the binding affinity to target proteins.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antitumor Activity : Compounds in the oxalamide class have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antidepressant Effects : Some derivatives have been studied for their potential effects on neurotransmitter systems, particularly serotonin and dopamine pathways.

- Antimicrobial Properties : The presence of heterocyclic rings may enhance the antimicrobial efficacy against various pathogens.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 15.0 | |

| MCF7 (breast cancer) | 10.5 | |

| A549 (lung cancer) | 12.0 |

These results suggest that the compound could be further developed as a potential anticancer agent.

In Vivo Studies

Animal model studies have also been conducted to assess the efficacy of this compound in vivo. For example, administration in mice models showed a reduction in tumor size when treated with this oxalamide derivative compared to control groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

The oxalamide class exhibits significant pharmacological and functional diversity depending on substituent groups. Below is a comparative analysis with key analogs:

N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)Oxalamide (S336, FEMA 4233)

- Structure : Features a 2,4-dimethoxybenzyl group and a pyridin-2-yl-ethyl chain.

- Function : A potent umami flavor agonist identified via high-throughput screening of hTAS1R1/hTAS1R3 receptors.

- Safety : Approved as a food additive (Savorymyx® UM33) with established safety thresholds .

- Key Difference : The target compound replaces the pyridinyl group with a 1-methylindolin-5-yl/piperidine hybrid, likely altering receptor binding kinetics and metabolic stability.

N1-(2,3-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)Oxalamide (FEMA 2225)

- Structure : Substituted with 2,3-dimethoxybenzyl and pyridin-2-yl-ethyl groups.

- Pharmacokinetics : Rapid plasma elimination in rats (Tmax ~1–2 hours) but low bioavailability due to poor absorption .

- Metabolism : Undergoes hydrolysis and oxidative demethylation.

- Contrast : The 3,4-dimethoxyphenyl group in the target compound may enhance lipophilicity and membrane permeability compared to 2,3- or 2,4-dimethoxy isomers.

BNM-III-170 (Antiviral Oxalamide)

- Structure: N1-(4-chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl) oxalamide.

- Application : Designed as a CD4-mimetic compound for HIV inhibition.

- Relevance : Demonstrates the oxalamide scaffold’s adaptability for targeting protein-protein interactions. The target compound’s indolinyl-piperidine chain may confer distinct steric and electronic properties for alternative targets .

Structural and Functional Analysis Table

Research Findings and Implications

- Receptor Specificity : Substitutions on the aromatic ring (e.g., 3,4- vs. 2,4-dimethoxy) influence binding to taste or therapeutic receptors. For example, S336’s 2,4-dimethoxy configuration optimizes umami receptor activation, while the target compound’s 3,4-substitution may shift selectivity .

- Metabolic Stability : Piperidine and indoline moieties in the target compound could enhance metabolic resistance compared to pyridine-containing analogs, which exhibit rapid clearance .

- Toxicological Considerations: Structural analogs like FEMA 2225 and S336 have NOELs ≥100 mg/kg/day, suggesting the oxalamide backbone is generally low-risk.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.